molecular formula C16H16O6 B14344100 2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one CAS No. 93435-58-6

2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one

Cat. No.: B14344100
CAS No.: 93435-58-6
M. Wt: 304.29 g/mol
InChI Key: ZINQWXFFXBTZOW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one is an organic compound that belongs to the class of phenyl ethanones. These compounds are characterized by the presence of a phenyl group attached to an ethanone moiety. The compound’s structure includes two phenyl rings, one with methoxy groups and the other with hydroxy groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 2,3,4-trihydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl ethanones.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one
  • 2-(3,4-Dimethoxyphenyl)-1-(3,4-dihydroxyphenyl)ethan-1-one

Uniqueness

The presence of both methoxy and hydroxy groups in 2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one may impart unique chemical reactivity and biological activity compared to similar compounds. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules.

Properties

CAS No.

93435-58-6

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone

InChI

InChI=1S/C16H16O6/c1-21-13-6-3-9(8-14(13)22-2)7-12(18)10-4-5-11(17)16(20)15(10)19/h3-6,8,17,19-20H,7H2,1-2H3

InChI Key

ZINQWXFFXBTZOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)O)O)OC

Origin of Product

United States

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